Benzylamine
Overview
Description
Benzylamine is an organic chemical compound with the condensed structural formula C₆H₅CH₂NH₂. It consists of a benzyl group (C₆H₅CH₂) attached to an amine functional group (NH₂). This colorless, water-soluble liquid is a common precursor in organic chemistry and is used in the industrial production of many pharmaceuticals .
Synthetic Routes and Reaction Conditions:
Reaction of Benzyl Chloride with Ammonia: this compound can be synthesized by reacting benzyl chloride with ammonia in an aqueous solution.
Catalytic Hydrogenation of Benzonitrile: Another method involves the catalytic hydrogenation of benzonitrile.
Reductive Amination of Benzaldehyde: this compound can also be produced by the reductive amination of benzaldehyde in the presence of hydrogen and catalysts such as Raney nickel.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of benzyl chloride with ammonia. This method is favored due to its simplicity and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzaldehyde or benzoic acid.
Reduction: Catalytic hydrogenation of this compound can produce hexahydrothis compound.
Substitution: this compound reacts with acetyl chloride to form N-benzylacetamide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as Raney nickel are used in the hydrogenation process.
Substitution: Acetyl chloride is used in the formation of N-benzylacetamide.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Hexahydrothis compound.
Substitution: N-benzylacetamide.
Mechanism of Action
Target of Action
Benzylamine primarily targets Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in protein digestion and other cellular processes.
Mode of Action
It’s known that this compound interacts with its targets, potentially leading to changes in their function .
Biochemical Pathways
This compound is involved in a novel four-step pathway for its production, which generates the product from cellular phenylpyruvate using enzymes from different sources: a mandelate synthase (Amycolatopsis orientalis), a mandelate oxidase (Streptomyces coelicolor), a benzoylformate decarboxylase (Pseudomonas putida), and an aminotransferase (Salicibacter pomeroyi) .
Result of Action
It’s known that this compound is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .
Action Environment
This compound is a stronger base than its toluidine isomers and reacts strongly alkaline even if diluted with some water (pH 11.6 in water at 100 g/L). It forms addition compounds with, e.g., phenol (1 : 3, mp 15.3 o C), p-cresol (1 : 1, mp 6 o C), and formic acid (1 : 1, mp 81 o C) . This suggests that the environment, particularly the pH, can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Benzylamine plays a significant role in biochemical reactions. It reacts with isocyanates to form substituted ureas, C₆H₅CH₂NHCONHR . This interaction involves the formation of a covalent bond between the nitrogen atom of this compound and the carbon atom of the isocyanate group .
Cellular Effects
This compound has been found to exhibit antifungal activity, acting on the fungal cell membrane . The synthetic compounds specifically inhibit squalene epoxidase, a key enzyme in fungal sterol biosynthesis . This results in a deficiency in ergosterol, a major fungal membrane sterol that regulates membrane fluidity, biogenesis, and functions . The damage to ergosterol results in increased membrane permeability and leakage of cellular components, ultimately leading to fungal cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. One key mechanism is the inhibition of the enzyme squalene epoxidase, which is crucial in the biosynthesis of sterols in fungi . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to increased membrane permeability and cell death .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it can be produced by the reaction of benzyl chloride with ammonia in aqueous solution . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .
Scientific Research Applications
Benzylamine is a versatile intermediate and building block in various applications:
Comparison with Similar Compounds
Properties
IUPAC Name |
phenylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQKYBSKWIADBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N, Array | |
Record name | BENZYLAMINE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BENZYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3287-99-8 (hydrochloride) | |
Record name | Benzylamine | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID5021839 | |
Record name | Benzylamine | |
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Molecular Weight |
107.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzylamine is a colorless to light yellow liquid with a strong odor of ammonia. Floats and mixes with water. (USCG, 1999), Liquid, Colorless to light-yellow liquid with a strong ammonia odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID. | |
Record name | BENZYLAMINE | |
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Record name | Benzylamine | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
364.1 °F at 760 mmHg (USCG, 1999), 185 °C, 185.00 °C. @ 760.00 mm Hg | |
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Record name | Benzylamine | |
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Record name | Benzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |
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Flash Point |
168 °F (USCG, 1999), 168 °F, 65 °C (149 °F) - closed cup, 60 °C | |
Record name | BENZYLAMINE | |
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Solubility |
Miscible in ethanol and diethyl ether. Very soluble in acetone. Soluble in benzene. Slightly soluble in chloroform., In water, 1.00X10+6 mg/L at 20 °C (miscible), 1000 mg/mL at 20 °C, Solubility in water: miscible | |
Record name | Benzylamine | |
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Record name | Benzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |
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Record name | BENZYLAMINE | |
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Density |
0.98 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.983 at 19 °C/4 °C, Density: 0.9813 g/cu cm at 20 °C, Density = 0.9272 at 86.6 °C/4 °C, Relative density (water = 1): 0.98 | |
Record name | BENZYLAMINE | |
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Vapor Pressure |
0.66 [mmHg], VP: approx 60 Pa at 20 °C, approx 130 Pa at 30 °C, approx 520 Pa at 50 °C, 0.662 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 87 | |
Record name | Benzylamine | |
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Mechanism of Action |
Glucose, 3-deoxyglucosone (3-DG), and methylglyoxal (MG) oxidatively deaminated benzylamine to benzaldehyde in the presence of Cu(2+) at a physiological pH and temperature but not glyoxal. 3-DG and MG were more effective oxidants than glucose. We have determined the effects of metal ions, pH, oxygen, and radical scavengers on the oxidative deamination. The formation of benzaldehyde was greatest with Cu(2+), and was accelerated at a higher pH and in the presence of oxygen. EDTA, catalase, and dimethyl sulfoxide significantly inhibited the oxidation, suggesting the participation of reactive oxygen species. From these results, we propose a mechanism for the oxidative deamination by the Strecker-type reaction and the reactive oxygen species-mediated oxidation during glycoxidation., Human semicarbazide-sensitive amine oxidase (SSAO) is a target for novel anti-inflammatory drugs that inhibit enzymatic activity. However, progress in developing such drugs has been hampered by an incomplete understanding of mechanisms involved in substrate turnover. We report here results of a comparative study of human and bovine SSAO enzymes that reveal binding of substrates and other ligands to at least two (human) and up to four (bovine) distinct sites on enzyme monomers. Anaerobic spectroscopy reveals binding of substrates (spermidine and benzylamine) and of an imidazoline site ligand (clonidine) to the reduced active site of bovine SSAO, whereas interactions with oxidized enzyme are evident in kinetic assays and crystallization studies. Radioligand binding experiments with [(3)H]tetraphenylphosphonium, an inhibitor of bovine SSAO that binds to an anionic cavity outside the active site, reveal competition with spermidine, benzylamine, and clonidine, indicating that these ligands also bind to this second anionic region. Kinetic models of bovine SSAO are consistent with one spermidine molecule straddling the active and secondary sites on both oxidized and reduced enzyme, whereas these sites are occupied by two individual molecules of smaller substrates such as benzylamine. Clonidine and other imidazoline site ligands enhance or inhibit activity as a result of differing affinities for both sites on oxidized and reduced enzyme. In contrast, although analyses of kinetic data obtained with human SSAO are also consistent with ligands binding to oxidized and reduced enzyme, ... no apparent requirement for substrate or modulator binding to any secondary site to model enzyme behavior /was observed/. | |
Record name | Benzylamine | |
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Color/Form |
Colorless liquid, Light amber liquid | |
CAS No. |
100-46-9 | |
Record name | BENZYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/8321 | |
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URL | https://www.drugbank.ca/drugs/DB02464 | |
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Record name | Benzenemethanamine | |
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Record name | Benzylamine | |
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Record name | BENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1O31ROR09 | |
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Record name | Benzylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2795 | |
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Record name | Benzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-51 °F (USCG, 1999), 10 °C | |
Record name | BENZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8321 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02464 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | BENZYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1338 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzylamine?
A1: this compound has the molecular formula C7H9N and a molecular weight of 107.15 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: this compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Q3: Can you describe the reactivity of this compound?
A3: this compound is a primary amine, which makes it a good nucleophile. It readily reacts with electrophiles such as carbonyl compounds to form imines [].
Q4: What is the role of this compound in biological systems?
A4: this compound itself is not a naturally occurring compound in mammals, but it can be metabolized by enzymes like monoamine oxidase [, , , , ]. It has been investigated for various pharmacological activities, including antifungal [, ] and potential appetite suppression [].
Q5: How does this compound interact with monoamine oxidase (MAO)?
A5: this compound acts as a substrate for MAO, particularly MAO-B [, , ]. It forms a complex with the enzyme, leading to its oxidative deamination and the production of benzaldehyde [, ]. Kinetic isotope studies using deuterated this compound revealed that proton abstraction from the alpha-carbon of the amine moiety is a rate-limiting step in this process [].
Q6: Does this compound affect glucose transport in adipose cells?
A6: Research suggests that this compound, in conjunction with low concentrations of vanadate, can stimulate glucose transport and GLUT4 translocation in rat adipocytes [, ]. This effect is attributed to the activation of semicarbazide-sensitive amine oxidase (SSAO) and subsequent hydrogen peroxide production [, ].
Q7: Are there any known antifungal properties of this compound derivatives?
A7: Yes, certain this compound derivatives, particularly those with phenyl substitutions in the side chain, have demonstrated potent antifungal activity []. For instance, compound 7f, a benzylthis compound derivative, exhibited enhanced efficacy against Candida albicans compared to other allyl/benzylamine antifungals [].
Q8: How does the structure of this compound influence its interaction with MAO?
A8: The presence of a phenyl ring in this compound is crucial for its interaction with MAO. Studies on substituted benzylamines show that electron-withdrawing groups generally decrease the rate of oxidation by MAO, while electron-donating groups have the opposite effect []. This suggests that the electronic properties of the substituents influence the electron density at the reactive site of this compound, affecting its binding affinity and reactivity with the enzyme.
Q9: What is the effect of substituents on the antifungal activity of this compound derivatives?
A9: The antifungal potency of this compound derivatives is highly dependent on the nature and position of substituents [, ]. For instance, incorporating an extra phenyl ring linked by a quaternary carbon atom significantly enhances the activity against Candida albicans []. These observations underscore the importance of SAR studies in optimizing the antifungal activity of this compound-based compounds.
Q10: Have computational methods been employed to study this compound and its derivatives?
A10: Yes, computational chemistry techniques have been utilized to understand the interactions of this compound derivatives with biological targets and to develop quantitative structure-activity relationship (QSAR) models [, ]. For example, comparative molecular field analysis (CoMFA) was used to correlate the antifungal activities of allylamine and this compound derivatives against various fungal strains with their physicochemical properties []. These models can help predict the activity of novel compounds and guide the design of more potent and selective antifungal agents.
Q11: How is this compound typically analyzed?
A11: this compound can be analyzed using various analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) []. These methods can be coupled with detectors such as Mass Spectrometry (MS) for sensitive and specific detection and quantification of this compound in different matrices.
Q12: Are there any other notable applications of this compound?
A12: this compound is a versatile compound with applications beyond those mentioned above. It can be used as a building block in organic synthesis [, , ], as a ligand in coordination chemistry [, ], and in the preparation of materials like indazoles [].
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